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Compound of Interest

Compound Name: 2-Fluorothiophene

Cat. No.: B033856 Get Quote

An In-depth Technical Guide to 2-Fluorothiophene: Properties, Synthesis, and Applications

Introduction
2-Fluorothiophene is a halogenated heterocyclic compound that has emerged as a valuable

and versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] As

a derivative of thiophene, an aromatic five-membered ring containing a sulfur atom, it serves as

a key intermediate for introducing the fluorinated thiophene scaffold into more complex

molecular architectures. The incorporation of a fluorine atom onto the thiophene ring

significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability,

making it a desirable modification in drug design to enhance pharmacokinetic and

pharmacodynamic profiles. This guide provides a comprehensive overview of the core physical

and chemical properties of 2-Fluorothiophene, its synthesis, reactivity, and critical applications

for professionals in research and development.

Molecular and Physicochemical Properties
The fundamental properties of 2-Fluorothiophene are summarized below. These data are

critical for experimental design, reaction setup, and safety assessments.
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Property Value Source(s)

CAS Number 400-13-5 [2][3][4]

Molecular Formula C₄H₃FS [2][4]

Molecular Weight 102.13 g/mol [2][4]

Boiling Point 82 - 91.1°C at 760 mmHg [2][5]

Density 1.228 g/cm³ [2]

Flash Point 8.9°C [2]

Appearance Colorless to light yellow liquid [6]

IUPAC Name 2-fluorothiophene [4]

SMILES C1=CSC(=C1)F [4]

InChI Key
DXHCHIJMMKQRKR-

UHFFFAOYSA-N
[2][4]

Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of 2-Fluorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 2-Fluorothiophene.

¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region,

corresponding to the protons at the C3, C4, and C5 positions. The electronegativity of the

fluorine atom and the through-bond H-F coupling will significantly influence the chemical

shifts and splitting patterns of these protons. The proton at C3 will show a doublet of

doublets due to coupling with the C4 proton and the fluorine atom. The C5 proton will also be

a doublet of doublets, coupling to the C4 proton and the fluorine atom, though likely with a

different coupling constant. The C4 proton will appear as a more complex multiplet.
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¹³C NMR: The carbon spectrum will display four signals. The carbon atom directly bonded to

fluorine (C2) will show a large one-bond C-F coupling constant, which is a characteristic

feature. The chemical shifts of the other carbon atoms (C3, C4, C5) will also be influenced by

the fluorine substituent.[7]

¹⁹F NMR: A single resonance will be observed, and its chemical shift provides a direct

confirmation of the fluorine's chemical environment.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups and the characteristic

vibrations of the thiophene ring.[7] The spectrum of 2-Fluorothiophene is expected to show:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1400 cm⁻¹

region.

C-F stretching: A strong absorption band characteristic of the C-F bond stretch is expected,

typically in the 1250-1000 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring itself will also be

present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio

corresponding to the molecular weight of 2-Fluorothiophene (102.13).[4]

Isotopic Pattern: The presence of the sulfur atom will result in a characteristic (M+2) peak

with an abundance of approximately 4.4% relative to the M⁺ peak, corresponding to the ³⁴S

isotope.

Fragmentation: Common fragmentation pathways may involve the loss of fluorine, cleavage

of the thiophene ring, or loss of acetylene (C₂H₂).
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Quantum Chemical Insights
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are

employed to provide a deeper understanding of the molecular properties of thiophene

derivatives.[8][9] These calculations can accurately predict optimized molecular geometry,

vibrational frequencies (to aid in IR spectra interpretation), and electronic properties like

molecular orbital energies and electrostatic potential maps.[10] For 2-Fluorothiophene, these

studies can elucidate how the high electronegativity of the fluorine atom influences the electron

density distribution within the thiophene ring, thereby explaining its reactivity patterns in

electrophilic and nucleophilic reactions.

Quantum Chemical Workflow
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Caption: Quantum chemical calculation workflow for 2-Fluorothiophene.

Chemical Reactivity and Synthetic Landscape

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12397284/
https://escholarship.org/content/qt9v26x9f5/qt9v26x9f5_noSplash_d845c09e92e46ede4cb969aec821557b.pdf
https://chem.libretexts.org/Courses/Pacific_Union_College/Quantum_Chemistry/11%3A_Computational_Quantum_Chemistry
https://www.benchchem.com/product/b033856?utm_src=pdf-body
https://www.benchchem.com/product/b033856?utm_src=pdf-body-img
https://www.benchchem.com/product/b033856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reactivity of 2-Fluorothiophene is governed by the interplay between the electron-rich

thiophene ring and the electron-withdrawing fluorine atom.

Reactivity Profile
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to

electrophilic attack, primarily at the C5 position. The fluorine at C2 is an ortho-, para- director

but is deactivating, meaning reactions may require harsher conditions compared to

unsubstituted thiophene.

Metallation: The fluorine atom does not typically interfere with metallation reactions.[1]

Treatment with strong bases like n-butyllithium (n-BuLi) leads to deprotonation,

predominantly at the C5 position, generating a potent thienyllithium nucleophile. This

intermediate can then be reacted with a wide range of electrophiles to install new functional

groups.

Synthetic Approaches
Direct fluorination of thiophene with molecular fluorine is often unselective and hazardous.[1]

Therefore, more controlled methods are preferred in a laboratory setting.
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Caption: Synthesis of 2-Fluorothiophene via metallation-fluorination.

Detailed Protocol: Synthesis via Metallation-Fluorination
This approach provides a more controlled and higher-yielding route to 2-Fluorothiophene
compared to direct fluorination.[1]

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

Nitrogen or Argon), dissolve thiophene in anhydrous tetrahydrofuran (THF).
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Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-

BuLi) dropwise while maintaining the temperature. Stir the reaction mixture for 1-2 hours at

this temperature to ensure complete formation of 2-thienyllithium.

Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-

fluorodibenzenesulfonimide (NFSI), in anhydrous THF. Add this solution dropwise to the cold

2-thienyllithium solution.

Quenching and Work-up: After stirring for several hours, allow the reaction to slowly warm to

room temperature. Quench the reaction by carefully adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an

organic solvent like diethyl ether or ethyl acetate.

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or

Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is

then purified by vacuum distillation to yield pure 2-Fluorothiophene.

Applications in Research and Development
The unique properties imparted by the fluoro-thienyl moiety make 2-Fluorothiophene a

valuable precursor in several high-value R&D areas.

Pharmaceuticals: Thiophene rings are common bioisosteres for benzene rings in drug

design.[11] The addition of fluorine can enhance metabolic stability, improve binding affinity

to target proteins, and modulate lipophilicity, which are all critical parameters for developing

effective therapeutic agents.

Organic Electronics: Fluorinated thiophene derivatives are widely used in the synthesis of

organic semiconductors, polymers, and blue-light-emitting materials for applications in

organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][11]

Agrochemicals: The incorporation of fluorinated heterocycles is a common strategy in the

development of new herbicides, fungicides, and insecticides with improved efficacy and

environmental profiles.
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Safety, Handling, and Storage
2-Fluorothiophene is a hazardous chemical and must be handled with appropriate safety

precautions in a well-ventilated fume hood.

GHS Hazard Classification[5]
Flammable Liquids: Category 2 (Highly flammable liquid and vapor)

Acute Toxicity: Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

Eye Damage/Irritation: Category 2 (Causes serious eye irritation)

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory

irritation)

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a flame-retardant lab coat.[12][13]

Handling: Use only non-sparking tools and keep away from heat, sparks, open flames, and

other sources of ignition.[14] Avoid breathing vapors or mists.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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